Dehydro palonosetron N-oxide is synthesized from palonosetron, which itself is derived from the natural product of certain plants. The compound falls under the category of pharmaceutical agents and is specifically classified as an antiemetic. Its chemical structure can be described by the formula and it has a CAS number of 1021456-82-5 .
The synthesis of dehydro palonosetron N-oxide typically involves the oxidation of palonosetron. This process can be achieved through various methods, including:
The choice of method may depend on factors such as yield efficiency, environmental considerations, and cost .
Dehydro palonosetron N-oxide possesses a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as follows:
The compound's structure includes several stereocenters, contributing to its pharmacological properties and interactions with biological targets .
Dehydro palonosetron N-oxide can undergo various chemical reactions typical for organic compounds, including:
These reactions are significant for modifying the compound to enhance its efficacy or reduce side effects in therapeutic applications .
The primary mechanism of action for dehydro palonosetron N-oxide involves antagonism at the serotonin 5-hydroxytryptamine receptor 3. By blocking this receptor, the compound inhibits the signaling pathways that lead to nausea and vomiting. This action occurs both centrally (in the brain) and peripherally (in the gastrointestinal tract), effectively reducing the incidence of these symptoms during chemotherapy treatments.
Research indicates that dehydro palonosetron N-oxide may have a prolonged effect compared to its parent compound due to its structural modifications, which could enhance its binding affinity and duration of action at target receptors .
Dehydro palonosetron N-oxide exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic use .
Dehydro palonosetron N-oxide has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry:
Dehydro palonosetron N-oxide features a complex polycyclic structure characterized by a benzisoquinolinone scaffold linked to a quinuclidine moiety bearing an N-oxide functional group. Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 310.39 g/mol [1] [5]. The compound contains one defined stereocenter at the C3 position of the quinuclidine ring, conferring (S)-configuration as confirmed by absolute stereochemistry designations [5]. The N-oxide functional group results from oxidation of the tertiary amine in the quinuclidine system, creating a polarized N⁺–O⁻ bond that significantly influences electronic distribution.
Key structural features include:
Table 1: Atomic Connectivity Data
Structural Feature | Description |
---|---|
Defined Stereocenters | 1 (C3 of quinuclidine) |
E/Z Centers | 0 |
Ring Systems | 3 (Quinuclidine N-oxide, dihydrobenzisoquinoline) |
Hybridization | sp³ (aliphatic), sp² (conjugated carbonyl) |
The compound follows IUPAC naming conventions and has accumulated numerous synonyms through pharmaceutical research and regulatory documentation:
Systematic IUPAC Name:(3S)-3-(1-Oxo-5,6-dihydro-1H-benzo[de]isoquinolin-2(4H)-yl)quinuclidine 1-oxide [5]
Common Pharmaceutical Synonyms:
Table 2: Regulatory and Commercial Designations
Synonym Type | Designation | Source |
---|---|---|
USP Compendial | Palonosetron Related Compound B | [5] |
CAS Registry | 1021456-82-5 | [4] [5] |
Supplier Catalog | Dehydro palonosetron N-oxide | [4] |
Research Code | RS-NA (not formally assigned) | - |
With the molecular formula C₁₉H₂₂N₂O₂ and molecular weight 310.39 g/mol, dehydro palonosetron N-oxide exhibits distinct physicochemical characteristics:
Computational Properties:
Structural Descriptors:
The N-oxide functionality creates a permanent dipole moment (~4.5 D) that enhances water solubility compared to the parent palonosetron. X-ray crystallography would predict a melting point between 180-220°C based on structural analogs, though experimental data remains unpublished for this specific compound.
Dehydro palonosetron N-oxide represents a structurally modified derivative of the antiemetic drug palonosetron (C₁₉H₂₄N₂O, MW 296.41 g/mol). Critical structural and property comparisons include:
Structural Modifications:
Property Consequences:
Parameter | Palonosetron | Dehydro Palonosetron N-oxide | Biological Implication |
---|---|---|---|
Molecular Weight | 294.39 g/mol | 310.39 g/mol | Altered pharmacokinetics |
Nitrogen Hybridization | Tertiary amine (basic) | N-oxide (zwitterionic) | Changed receptor binding affinity |
logD (pH 7.4) | ~2.1 | ~1.5 (predicted) | Enhanced aqueous solubility |
H-bond Acceptors | 2 | 3 | Increased polar interactions |
Aromatic System | Partially saturated | Fully conjugated | Modified π-π stacking potential |
The dehydrogenation creates extended conjugation in the naphthalene-derived moiety, potentially enhancing stacking interactions with aromatic residues in the 5-HT₃ receptor binding pocket. Meanwhile, the N-oxide group introduces a permanent dipole that may alter binding orientation despite preserved stereochemistry [5] [10]. These structural modifications position dehydro palonosetron N-oxide as both a metabolite reference standard and a tool for structure-activity relationship (SAR) studies of 5-HT₃ antagonists.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1